Cas no 1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine)

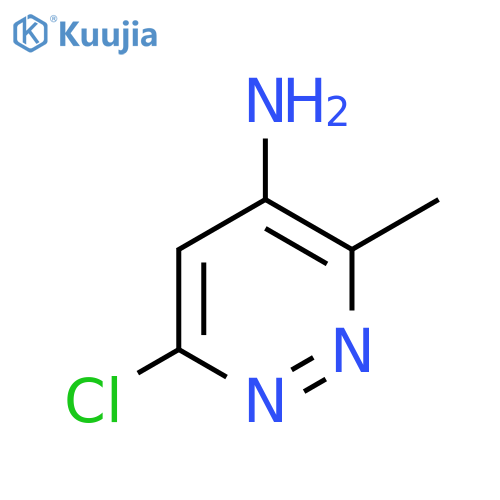

1195683-49-8 structure

商品名:6-Chloro-3-methylpyridazin-4-amine

CAS番号:1195683-49-8

MF:C5H6ClN3

メガワット:143.574239253998

MDL:MFCD32201878

CID:4822641

6-Chloro-3-methylpyridazin-4-amine 化学的及び物理的性質

名前と識別子

-

- 6-Chloro-3-methylpyridazin-4-amine

-

- MDL: MFCD32201878

- インチ: 1S/C5H6ClN3/c1-3-4(7)2-5(6)9-8-3/h2H,1H3,(H2,7,9)

- InChIKey: GLSIASALNRSEJF-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC(=C(C)N=N1)N

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 0

- 複雑さ: 98.2

- トポロジー分子極性表面積: 51.8

- 疎水性パラメータ計算基準値(XlogP): 0.5

6-Chloro-3-methylpyridazin-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1101146-5g |

6-chloro-3-methylpyridazin-4-amine |

1195683-49-8 | 95% | 5g |

$1995 | 2024-07-28 | |

| abcr | AB575473-500 mg |

6-Chloro-3-methylpyridazin-4-amine, 95%; . |

1195683-49-8 | 95% | 500MG |

€362.00 | 2023-07-11 | |

| abcr | AB575473-1 g |

6-Chloro-3-methylpyridazin-4-amine, 95%; . |

1195683-49-8 | 95% | 1g |

€528.20 | 2023-07-11 | |

| abcr | AB575473-5 g |

6-Chloro-3-methylpyridazin-4-amine, 95%; . |

1195683-49-8 | 95% | 5g |

€1,894.80 | 2023-07-11 | |

| abcr | AB575473-1g |

6-Chloro-3-methylpyridazin-4-amine, 95%; . |

1195683-49-8 | 95% | 1g |

€542.90 | 2025-02-17 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5992-500.0mg |

6-chloro-3-methyl-pyridazin-4-amine |

1195683-49-8 | 95% | 500.0mg |

¥2422.0000 | 2024-07-28 | |

| Ambeed | A1374978-1g |

6-Chloro-3-methylpyridazin-4-amine |

1195683-49-8 | 98% | 1g |

$349.0 | 2024-04-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU5992-100.0mg |

6-chloro-3-methyl-pyridazin-4-amine |

1195683-49-8 | 95% | 100.0mg |

¥1089.0000 | 2024-07-28 | |

| abcr | AB575473-5g |

6-Chloro-3-methylpyridazin-4-amine, 95%; . |

1195683-49-8 | 95% | 5g |

€1951.60 | 2025-02-17 | |

| Alichem | A140078100-1g |

6-Chloro-3-methylpyridazin-4-amine |

1195683-49-8 | 95% | 1g |

$339.00 | 2023-09-04 |

6-Chloro-3-methylpyridazin-4-amine 関連文献

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

1195683-49-8 (6-Chloro-3-methylpyridazin-4-amine) 関連製品

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)

- 2279938-29-1(Alkyne-SS-COOH)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1195683-49-8)6-Chloro-3-methylpyridazin-4-amine

清らかである:99%

はかる:1g

価格 ($):314.0